molecular formula C9H10N6S2 B14290413 N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea CAS No. 114750-36-6

N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea

Cat. No.: B14290413
CAS No.: 114750-36-6
M. Wt: 266.4 g/mol
InChI Key: QRUNRNHJUURKTE-UHFFFAOYSA-N
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Description

N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a tetrazole ring, a thiourea group, and a sulfanylidene moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylthiourea with a substituted phenyl isothiocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The tetrazole ring may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea: Similar structure but with a urea group instead of a thiourea group.

    N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]carbamate: Contains a carbamate group instead of a thiourea group.

Uniqueness

N-Methyl-N’-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]thiourea is unique due to its combination of a tetrazole ring and a thiourea group, which imparts distinct chemical and biological properties

Properties

CAS No.

114750-36-6

Molecular Formula

C9H10N6S2

Molecular Weight

266.4 g/mol

IUPAC Name

1-methyl-3-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]thiourea

InChI

InChI=1S/C9H10N6S2/c1-10-8(16)11-6-3-2-4-7(5-6)15-9(17)12-13-14-15/h2-5H,1H3,(H2,10,11,16)(H,12,14,17)

InChI Key

QRUNRNHJUURKTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=CC(=CC=C1)N2C(=S)N=NN2

Origin of Product

United States

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